molecular formula C17H33N6O8PS B12063103 2-MeSAMP

2-MeSAMP

Cat. No.: B12063103
M. Wt: 512.5 g/mol
InChI Key: YQMUWWZKFZERBT-IDIVVRGQSA-N
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Description

2-Methylthioadenosine 5′-monophosphate triethylammonium salt hydrate, commonly known as 2-Methylthio-AMP, is an adenosine-based compound. It is a selective and direct antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation. This compound is primarily used in scientific research to study platelet function and the mechanisms of platelet aggregation inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthioadenosine 5′-monophosphate involves the methylation of adenosine at the 2-position, followed by phosphorylation at the 5′-position. The reaction conditions typically include the use of methylating agents and phosphorylating reagents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of 2-Methylthioadenosine 5′-monophosphate triethylammonium salt hydrate involves large-scale chemical synthesis using similar methods as described above. The compound is then purified to achieve a high level of purity (≥98%) and is often stored in a desiccated form at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

2-Methylthioadenosine 5′-monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the 2-position .

Scientific Research Applications

2-Methylthioadenosine 5′-monophosphate is widely used in scientific research due to its role as a P2Y12 antagonist. Some of its applications include:

    Chemistry: Used to study the mechanisms of nucleotide analogs and their interactions with various receptors.

    Biology: Employed in research on platelet function and aggregation, as well as in studies of cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in preventing thrombosis and other platelet-related disorders.

    Industry: Utilized in the development of new antiplatelet drugs and other pharmaceutical applications .

Mechanism of Action

2-Methylthioadenosine 5′-monophosphate exerts its effects by antagonizing the P2Y12 receptor, which is involved in ADP-dependent platelet aggregation. By inhibiting this receptor, the compound prevents platelet activation and aggregation, thereby reducing the risk of thrombosis. The molecular targets include the P2Y12 receptor and associated signaling pathways involving G-proteins and intracellular second messengers .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Methylthioadenosine 5′-monophosphate include:

Uniqueness

2-Methylthioadenosine 5′-monophosphate is unique due to its specific methylthio modification at the 2-position, which enhances its selectivity and potency as a P2Y12 antagonist. This modification also provides distinct pharmacokinetic and pharmacodynamic properties compared to other P2Y12 antagonists .

Properties

Molecular Formula

C17H33N6O8PS

Molecular Weight

512.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine;hydrate

InChI

InChI=1S/C11H16N5O7PS.C6H15N.H2O/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21;1-4-7(5-2)6-3;/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21);4-6H2,1-3H3;1H2/t4-,6-,7-,10-;;/m1../s1

InChI Key

YQMUWWZKFZERBT-IDIVVRGQSA-N

Isomeric SMILES

CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O

Canonical SMILES

CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O

Origin of Product

United States

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